molecular formula C19H13Br2N5OS B11701057 (4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11701057
M. Wt: 519.2 g/mol
InChI Key: AVNFYEDSZUDLSV-UHFFFAOYSA-N
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Description

The compound (4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a combination of bromophenyl, thiazolyl, and pyrazolone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization to form the thiazole ring: The hydrazone intermediate is then reacted with 2-bromo-4-(4-bromophenyl)-1,3-thiazole under basic conditions to form the thiazole ring.

    Formation of the pyrazolone ring: The final step involves the reaction of the thiazole intermediate with ethyl acetoacetate under acidic conditions to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethyl alcohol: A simpler compound with a bromophenyl group.

    Thiosulfate: Contains sulfur atoms and is used in various chemical reactions.

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.

Uniqueness

(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one: is unique due to its combination of bromophenyl, thiazolyl, and pyrazolone groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C19H13Br2N5OS

Molecular Weight

519.2 g/mol

IUPAC Name

4-[(4-bromophenyl)diazenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H13Br2N5OS/c1-11-17(24-23-15-8-6-14(21)7-9-15)18(27)26(25-11)19-22-16(10-28-19)12-2-4-13(20)5-3-12/h2-10,25H,1H3

InChI Key

AVNFYEDSZUDLSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=C(C=C4)Br

Origin of Product

United States

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